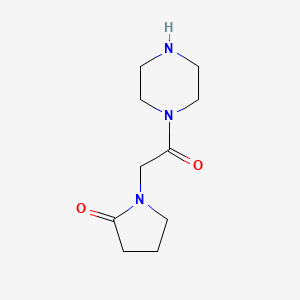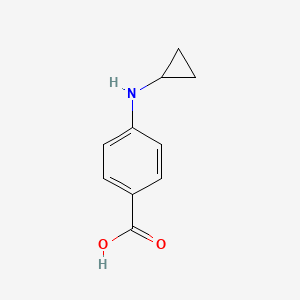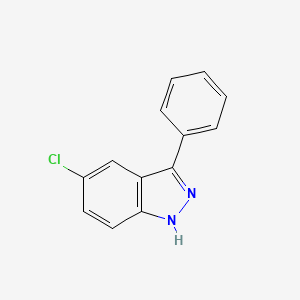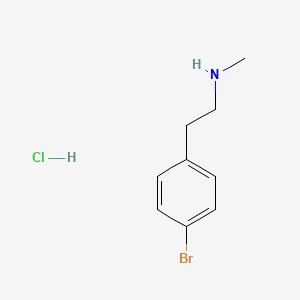
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL is an organic compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the nitrogen atom of the ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This reaction introduces a bromine atom at the para position of the phenyl ring.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This step introduces a methyl group to the nitrogen atom of the ethanamine chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
科学研究应用
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and behavioral effects, making it a valuable tool for studying the nervous system.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-n-methylethanamine hydrochloride
- 2-(4-Fluorophenyl)-n-methylethanamine hydrochloride
- 2-(4-Iodophenyl)-n-methylethanamine hydrochloride
Uniqueness
2-(4-BROMOPHENYL)-N-METHYLETHANAMINE HCL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a compound of interest in various research fields.
属性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H |
InChI 键 |
CGKOMNPUEGGUPP-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CC=C(C=C1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


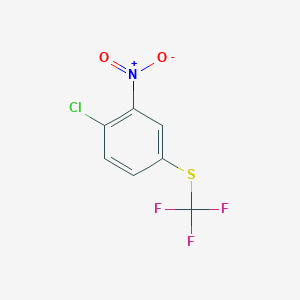
![7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8726671.png)
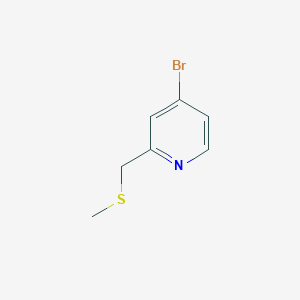
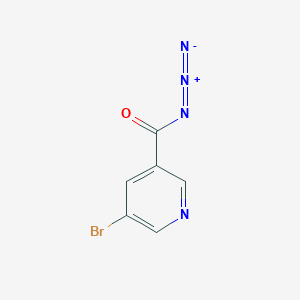
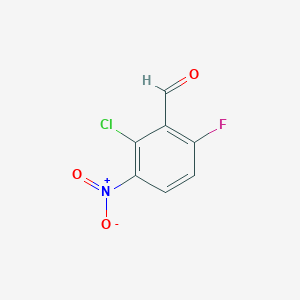

![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B8726711.png)
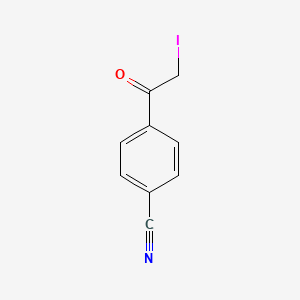
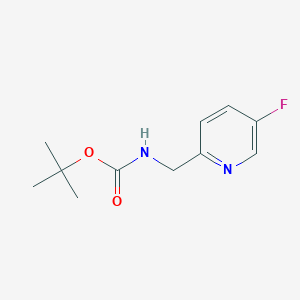
![3-[(3-Aminophenyl)formamido]propanamide](/img/structure/B8726718.png)
![[4-(Chlorocarbonyl)phenyl]acetic acid](/img/structure/B8726724.png)
